Saralasin acetate anhydrous

Angiotensin receptor pharmacology AT1/AT2 selectivity Flow-induced dilation

Saralasin acetate anhydrous [CAS 54194-01-3] is a synthetic octapeptide analog of angiotensin II (Ang II) in which the N-terminal aspartic acid is replaced by sarcosine and the C-terminal phenylalanine by alanine, formulated as the anhydrous acetate salt. It functions as a competitive, non-selective antagonist at both AT1 and AT2 angiotensin II receptor subtypes and exhibits partial agonist activity.

Molecular Formula C44H69N13O12
Molecular Weight 972.1 g/mol
CAS No. 54194-01-3
Cat. No. B15177700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaralasin acetate anhydrous
CAS54194-01-3
Molecular FormulaC44H69N13O12
Molecular Weight972.1 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC.CC(=O)O
InChIInChI=1S/C42H65N13O10.C2H4O2/c1-22(2)33(53-35(58)28(50-32(57)20-45-6)9-7-15-47-42(43)44)38(61)51-29(17-25-11-13-27(56)14-12-25)36(59)54-34(23(3)4)39(62)52-30(18-26-19-46-21-48-26)40(63)55-16-8-10-31(55)37(60)49-24(5)41(64)65;1-2(3)4/h11-14,19,21-24,28-31,33-34,45,56H,7-10,15-18,20H2,1-6H3,(H,46,48)(H,49,60)(H,50,57)(H,51,61)(H,52,62)(H,53,58)(H,54,59)(H,64,65)(H4,43,44,47);1H3,(H,3,4)/t24-,28-,29-,30-,31-,33-,34-;/m0./s1
InChIKeyJFPFCTNAFOZCDA-LYHTUURTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Saralasin Acetate Anhydrous (CAS 54194-01-3): Core Identity and Procurement-Relevant Context


Saralasin acetate anhydrous [CAS 54194-01-3] is a synthetic octapeptide analog of angiotensin II (Ang II) in which the N-terminal aspartic acid is replaced by sarcosine and the C-terminal phenylalanine by alanine, formulated as the anhydrous acetate salt [1]. It functions as a competitive, non-selective antagonist at both AT1 and AT2 angiotensin II receptor subtypes and exhibits partial agonist activity [2]. Originally developed as an intravenous diagnostic agent for renin-dependent hypertension (branded Sarenin, FDA-approved but now withdrawn from the market), saralasin remains a widely used pharmacological probe in angiotensin receptor research [3].

Why Saralasin Acetate Anhydrous Cannot Be Replaced by Generic ARBs or Other Angiotensin Peptide Analogs in Research


Saralasin acetate anhydrous occupies a distinct pharmacological niche that cannot be filled by modern small-molecule AT1-selective ARBs (e.g., losartan, valsartan) or by other peptide analogs. Its dual AT1/AT2 non-selectivity combined with partial agonism produces functional outcomes that are qualitatively different from those of neutral, AT1-selective antagonists [1]. Furthermore, the anhydrous solid form provides a defined, water-free stoichiometry essential for reproducible solution preparation in quantitative pharmacology, distinguishing it from the hydrate form (CAS 39698-78-7) which can introduce variability in mass-based dosing . Experimental protocols that require simultaneous blockade of both angiotensin receptor subtypes, or that exploit the partial agonist pressor response as a readout of receptor vacancy, demand saralasin specifically [2].

Quantitative Differentiation Evidence: Saralasin Acetate Anhydrous Versus Closest Comparators


Receptor Subtype Selectivity: Non-Selective AT1/AT2 Antagonism vs. AT1-Selective Losartan

Saralasin functions as a non-selective angiotensin II receptor antagonist, binding with high affinity to both AT1 and AT2 subtypes. This property enables it to block responses mediated by either receptor subtype, in contrast to losartan, which is AT1-selective and does not engage AT2 receptors [1]. In isolated resistance arteries from wild-type (TK+/+) mice, saralasin significantly impaired flow-induced dilation, whereas losartan had no effect, demonstrating the functional consequence of its AT2-blocking activity [2].

Angiotensin receptor pharmacology AT1/AT2 selectivity Flow-induced dilation Vascular biology

Partial Agonist Activity: Pressor Response Differentiates Saralasin from Neutral Antagonists

Saralasin is not a neutral antagonist but a partial agonist at angiotensin II receptors. In low-renin hypertensive patients, saralasin produces a significant pressor response rather than lowering blood pressure, a property absent in neutral antagonists such as losartan [1]. Carey et al. reported that six low-renin hypertensives exhibited a diastolic pressor response of 26.2 ± 6.2 mm Hg following saralasin administration; in contrast, losartan has no partial agonist activity and does not increase blood pressure in any renin state [2]. This partial agonism makes saralasin uniquely suited as a probe for assessing angiotensin II receptor vacancy.

Partial agonism Renin-dependent hypertension Pressor response AT1 receptor pharmacology

Binding Affinity at AT1A Receptor: Superior Potency of Saralasin Over Losartan

In a direct comparison using the cloned rat AT1A receptor expressed in CHO cells, saralasin demonstrated approximately 6.8-fold higher binding affinity than losartan [1]. The rank order of potency at the AT1A receptor was: saralasin (Ki = 2.07 nM) > Ang II (3.35 nM) > losartan (14 nM) [1]. This quantitative affinity advantage is consistent across multiple binding studies using rat liver membrane preparations, where saralasin's high-affinity binding component (Ki = 0.32 nM for 74% of sites) substantially exceeds that of losartan (Ki = 6 nM) [2].

AT1A receptor binding Ligand affinity Radioligand displacement Receptor pharmacology

Biphasic Receptor Binding Signature: Saralasin Discriminates Two Angiotensin Receptor Populations

Saralasin exhibits a biphasic inhibition of FITC-Ang II binding to rat liver membrane angiotensin receptors, revealing two distinct receptor populations differentiated by their affinity for saralasin [1]. Approximately 74% of the total binding sites are high-affinity sites with Ki = 0.32 ± 0.04 nM, while the remaining 26% are low-affinity sites with Ki = 2.7 ± 0.8 nM [1]. In contrast, losartan inhibits binding monophasically with a single Ki of 6 ± 3 nM [1]. This biphasic profile allows saralasin to serve as a pharmacological tool for resolving angiotensin receptor heterogeneity, a capability not shared by monophasic ligands.

Receptor heterogeneity Biphasic binding Angiotensin receptor subtypes ELISA-based binding assay

Functional Antagonism of Vascular Contraction: IC50 Comparison in Isolated Aortic Rings

In isolated rabbit aortic rings, saralasin inhibits Ang II-induced contraction with an IC50 of 3 nM [1]. This functional potency is intermediate among structurally diverse Ang II antagonists: the peptide analog [Sar1, Ile8]-Ang II is more potent (IC50 = 0.7 nM), whereas the nonpeptide AT1-selective antagonist Compound 89 is less potent (IC50 = 23 nM) and the AT2-selective CGP 42112A is far weaker (IC50 = 1,850 nM) [1]. Saralasin's IC50 closely correlates with its binding affinity for the vascular AT1B receptor subtype, establishing a clear concentration-response framework for its use in vascular contraction assays [1].

Vascular smooth muscle contraction Ang II antagonism Rabbit aortic ring assay Functional pharmacology

Anhydrous Stoichiometry: Defined Water-Free Composition for Reproducible Quantitative Work

Saralasin acetate anhydrous (CAS 54194-01-3; molecular formula C42H65N13O10·C2H4O2; MW 972.10 g/mol) provides a defined, water-free stoichiometry, in contrast to the hydrate form (CAS 39698-78-7; molecular formula C44H71N13O13; MW 990.11 g/mol) which contains variable water of crystallization [1]. The anhydrous form eliminates mass uncertainty from hydration state, enabling precise gravimetric preparation of stock solutions . Furthermore, the Selleckchem datasheet explicitly notes that moisture-contaminated DMSO reduces saralasin solubility, underscoring the practical importance of the anhydrous form for maintaining consistent solubility in organic solvents .

Solid-state chemistry Anhydrous vs. hydrate Analytical reproducibility Solution preparation

Optimal Application Scenarios for Saralasin Acetate Anhydrous Based on Quantitative Differentiation Evidence


Dual AT1/AT2 Blockade in Vascular Function Studies

When experimental protocols require simultaneous blockade of both angiotensin AT1 and AT2 receptor subtypes—such as studies of flow-induced dilation, where AT2-mediated vasodilation must be eliminated alongside AT1-mediated vasoconstriction—saralasin acetate anhydrous is the agent of choice. Losartan and other AT1-selective ARBs fail to block AT2-dependent responses, as demonstrated in murine resistance artery preparations where only saralasin impaired flow-induced dilation [1]. The defined anhydrous stoichiometry ensures accurate dosing in the micromolar concentration range typically used for ex vivo vascular studies.

Angiotensin II Receptor Vacancy Assessment Using Partial Agonist Pressor Response

Saralasin's unique partial agonist activity enables a functional readout of angiotensin II receptor vacancy that neutral antagonists cannot provide. In low-renin states, saralasin produces a quantifiable pressor response (26.2 ± 6.2 mm Hg diastolic increase), the magnitude of which correlates inversely with plasma renin activity [2]. This property has been exploited for diagnosing renin-dependent hypertension and for characterizing receptor occupancy in both clinical and preclinical settings. The pressor response is absent with losartan and all other clinically used ARBs, making saralasin irreplaceable for this specific application [2].

Resolution of Angiotensin Receptor Subpopulation Heterogeneity

Saralasin's biphasic binding to rat liver angiotensin receptors—resolving a high-affinity population (Ki = 0.32 nM; 74% of sites) from a low-affinity population (Ki = 2.7 nM; 26% of sites)—makes it the preferred ligand for studies investigating receptor heterogeneity [3]. Losartan (monophasic Ki = 6 nM) and CGP-42112A (monophasic Ki = 0.15 nM) cannot resolve these subpopulations. The anhydrous form is particularly important here, as precise concentration control is essential for accurate biphasic curve fitting and Ki determination [3].

In Vitro Functional Antagonism Benchmarking in Vascular Smooth Muscle Preparations

For laboratories developing or characterizing novel angiotensin receptor modulators, saralasin acetate anhydrous serves as a well-validated reference antagonist with a defined IC50 of 3 nM for inhibiting Ang II-induced contraction in rabbit aortic rings [4]. Its established potency profile across multiple vascular preparations allows direct benchmarking of new compounds against a characterized peptide antagonist, complementing comparisons with nonpeptide standards such as losartan. The anhydrous form's precise stoichiometry supports accurate IC50 determination in cumulative concentration-response protocols [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Saralasin acetate anhydrous

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.